Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester
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Overview
Description
Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a sulfonyl group and a pyridinyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-methyl-3-pyridinylamine with benzoic acid derivatives under specific conditions. The reaction mass is heated to reflux temperature and stirred for an extended period, followed by cooling and the addition of sodium hydroxide solution. The reaction mass is then heated again to reflux temperature and subsequently cooled. Hydrochloric acid is added to precipitate the product, which is then filtered, washed, and dried under vacuum .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with the target molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-, methyl ester: Similar structure but with an amino group instead of a sulfonyl group.
Benzoic acid, 4-amino-, methyl ester: Similar structure but with an amino group at the para position.
Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-(hydroxymethyl)-, methyl ester: Contains additional functional groups, making it more complex.
Uniqueness
The uniqueness of benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the sulfonyl and pyridinyl groups allows for unique interactions with molecular targets, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1263284-24-7 |
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Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 2-[(4-methylpyridin-3-yl)sulfamoyl]benzoate |
InChI |
InChI=1S/C14H14N2O4S/c1-10-7-8-15-9-12(10)16-21(18,19)13-6-4-3-5-11(13)14(17)20-2/h3-9,16H,1-2H3 |
InChI Key |
SSRHVUXJDQRRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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